{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine
Overview
Description
“{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine” is a chemical compound with the CAS Number: 1179138-52-3 . It has a molecular weight of 241.33 . The IUPAC name for this compound is N-[1-(2’-methoxy[1,1’-biphenyl]-4-yl)ethyl]-N-methylamine .
Molecular Structure Analysis
The InChI code for “{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine” is 1S/C16H19NO/c1-12(17-2)13-8-10-14(11-9-13)15-6-4-5-7-16(15)18-3/h4-12,17H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Polymer Solar Cells
A related amine-based fullerene derivative has been applied successfully as an acceptor and cathode interfacial material in polymer solar cells, demonstrating potential applications in nano-structured organic solar cells. This research opens pathways for the development of alcohol-processable, high-efficient organic/polymer solar cells (Menglan Lv et al., 2014).
Enhanced Chemical Reactions
The molecular basis for the enhanced lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate has been investigated, showing that specific interactions between the β-oxygen atom in methoxyacetate and the amine nitrogen atom might be key factors in rate enhancement. This insight into chemical kinetics can inform the development of more efficient catalytic processes (Maria Cammenberg et al., 2006).
Chemical Synthesis and Catalysis
Studies on the hydrogenation of imines suggest an ionic pathway for the reaction facilitated by specific catalysts, challenging the previously proposed concerted mechanism. This research contributes to our understanding of catalytic mechanisms and the development of more effective catalysts for chemical synthesis (Jenny Åberg et al., 2006).
Environmentally Friendly Synthesis
A novel and convenient ultrasound-mediated synthesis method for 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives offers advantages such as shorter reaction times and higher yields, highlighting an environmentally friendly approach to chemical synthesis (Huiyan Wang et al., 2011).
properties
IUPAC Name |
1-[4-(2-methoxyphenyl)phenyl]-N-methylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-12(17-2)13-8-10-14(11-9-13)15-6-4-5-7-16(15)18-3/h4-12,17H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNASJSRFXGKOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2OC)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[4-(2-Methoxyphenyl)phenyl]ethyl}(methyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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